molecular formula C3H6O3 B583789 D-[3-13C]Glyceraldehyde CAS No. 478529-50-9

D-[3-13C]Glyceraldehyde

Cat. No.: B583789
CAS No.: 478529-50-9
M. Wt: 91.07
InChI Key: MNQZXJOMYWMBOU-QQPKUSCQSA-N
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Description

D-[3-13C]Glyceraldehyde: is a labeled form of D-glyceraldehyde, where the carbon at position 3 is replaced with the isotope carbon-13. This compound is a simple sugar and the simplest aldose, making it an important reference molecule in carbohydrate chemistry. It is used extensively in metabolic studies and as a precursor in the synthesis of more complex sugars.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-[3-13C]Glyceraldehyde can be synthesized through isotope exchange reactions. One common method involves replacing a portion of the naturally occurring carbon-12 isotope with a carbon-13 labeled reagent. This process typically involves the chemical synthesis of D-glyceraldehyde followed by isotope exchange to incorporate the carbon-13 isotope .

Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves the use of carbon-13 labeled precursors and reagents under controlled conditions to ensure high purity and yield of the labeled compound .

Chemical Reactions Analysis

Types of Reactions: D-[3-13C]Glyceraldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form D-glyceric acid.

    Reduction: It can be reduced to form glycerol.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

D-[3-13C]Glyceraldehyde is widely used in scientific research due to its labeled carbon atom, which allows for detailed metabolic studies. Some of its applications include:

Mechanism of Action

The mechanism of action of D-[3-13C]Glyceraldehyde involves its participation in metabolic pathways. It acts as an intermediate in glycolysis and other carbohydrate metabolism processes. The labeled carbon-13 allows researchers to trace its incorporation and transformation in these pathways, providing insights into the molecular targets and pathways involved .

Comparison with Similar Compounds

    D-glyceraldehyde: The non-labeled form of the compound.

    L-glyceraldehyde: The enantiomer of D-glyceraldehyde.

    Dihydroxyacetone: A structural isomer of glyceraldehyde.

Uniqueness: D-[3-13C]Glyceraldehyde is unique due to its isotopic labeling, which makes it particularly valuable for tracing studies in metabolic research. This isotopic labeling allows for precise tracking of the compound’s fate in biological systems, providing detailed insights that are not possible with non-labeled compounds .

Properties

IUPAC Name

(2R)-2,3-dihydroxy(313C)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m0/s1/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQZXJOMYWMBOU-QQPKUSCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([C@H](C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

91.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The above-described catalyst may be used for liquid phase oxidation reactions. Examples of such reactions include the oxidation of alcohols and polyols to form aldehydes, ketones, and acids (e.g., the oxidation of 2-propanol to form acetone, and the oxidation of glycerol to form glyceraldehyde, dihydroxyacetone, or glyceric acid); the oxidation of aldehydes to form acids (e.g., the oxidation of formaldehyde to form formic acid, and the oxidation of furfural to form 2-furan carboxylic acid); the oxidation of tertiary amines to form secondary amines (e.g., the oxidation of nitrilotriacetic acid (“NTA”) to form iminodiacetic acid (“IDA”)); the oxidation of secondary amines to form primary amines (e.g., the oxidation of IDA to form glycine); and the oxidation of various acids (e.g., formic acid or acetic acid) to form carbon dioxide and water.
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Synthesis routes and methods II

Procedure details

A 1 M methanolic solution of 3-butene-1,2-diol (ex Eastman) was prepared in a volumetric 1-l flask. From this flask, 1.10 ml/min of the solution were continuously fed to the ozonolysis reactor, which was the same as in Example 1. Ozone and the dihydroxybutene solution were dosed to the bottom of the tube and conducted through the reactor in a co-current operation. The temperature of the jacket cooler was adjusted to −1° C., at which the temperature of the first compartment did not rise above 12° C. From the top of the reactor, the readily ozonized solution was led to a reservoir, in which a stationary volume of a few milliliters was freed of ozone traces by nitrogen stripping. From this reservoir, the solution was continuously pumped into the glass autoclave with 20 g of a methanol suspension of 5% palladium type 39 catalyst (ex Johnson Matthey) on active carbon support, and the gas turbine was adjusted to 1,000 rpm. The reactor was adjusted to a constant hydrogen pressure of 2 bar and ambient temperature. After 342 min the dosing was stopped and the reduction was continued for another 20 min. Subsequently, the reaction mixture was removed from the catalyst by filtration over a sintered metal filter placed in the bottom of the autoclave. The solvent was removed from the reaction mixture and 300 ml of water were added to the crude reaction product. In order to remove traces of methanol together with the water, freeze-drying was applied to the reaction mixture. Subsequently, twice times 150 g of water were added and distilled off in order to destroy the hemiacetal and remove the methanol released. Finally, the product was again isolated via freeze-drying after another 300 ml of water had been added. 26.17 g (77%) of glyceraldehyde were isolated as a highly viscous syrup which slowly crystallized.
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